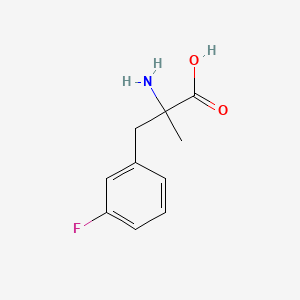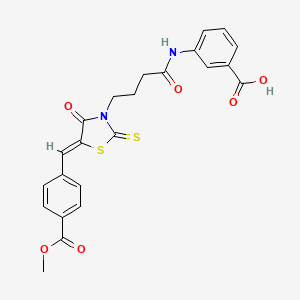![molecular formula C21H18ClN5O2S B2591830 N1-(3-chlorophényl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)oxalamide CAS No. 894039-24-8](/img/structure/B2591830.png)
N1-(3-chlorophényl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, a highly efficient synthesis of N-fused heterocyclic compounds, including thiazolo[3,2-a]pyridine derivatives, has been achieved via a five-component cascade reaction . This reaction utilizes cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions .Applications De Recherche Scientifique
- L'échafaudage de la N1-(3-chlorophényl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)oxalamide peut être exploré pour ses effets cytotoxiques contre les cellules cancéreuses .
Activité anticancéreuse
Propriétés antimicrobiennes
En résumé, l'échafaudage de la this compound est prometteur dans divers domaines, de la recherche sur le cancer à la science des matériaux. Des études supplémentaires sont nécessaires pour explorer pleinement son potentiel et découvrir de nouveaux candidats médicaments . Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole hybrids, have shown significant interactions with various microbial strains .
Mode of Action
It’s worth noting that 1,2,3-triazoles and their derivatives have been found to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .
Biochemical Pathways
Compounds with similar structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
An adme analysis performed on 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
1,2,3-triazole hybrids have shown moderate to excellent activity against various microbial strains .
Action Environment
It’s worth noting that the stability of 1,2,3-triazoles against metabolic degradation has been highlighted, which could potentially influence the compound’s action .
Analyse Biochimique
Biochemical Properties
N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . The compound’s interaction with this enzyme inhibits its activity, leading to the disruption of cell membrane synthesis and ultimately causing cell death. Additionally, N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits binding affinity with various receptors, enhancing its potential as a therapeutic agent .
Cellular Effects
The effects of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects cellular metabolism by disrupting the synthesis of essential biomolecules, leading to impaired cell growth and proliferation .
Molecular Mechanism
At the molecular level, N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exerts its effects through several mechanisms. It binds to the active site of cytochrome P450 lanosterol 14α-demethylase, inhibiting its enzymatic activity and preventing the synthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, the compound modulates gene expression by interacting with transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activities, without significant toxicity . At higher doses, toxic effects, including liver and kidney damage, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. The interaction of the compound with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its biological effects. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and proteins involved in cellular metabolism and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, enhancing its biological activity .
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-4-2-5-14(10-13)18-25-21-27(26-18)17(12-30-21)8-9-23-19(28)20(29)24-16-7-3-6-15(22)11-16/h2-7,10-12H,8-9H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTONXLDRLXFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2591747.png)
![2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one](/img/structure/B2591748.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2591749.png)
![N-benzyl-2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2591750.png)
![1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one](/img/structure/B2591751.png)
![1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591752.png)

![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)
![3-benzyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2591758.png)

![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)


